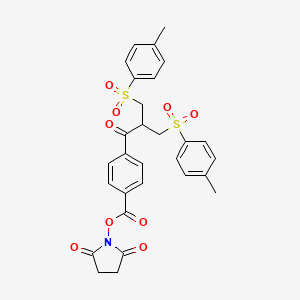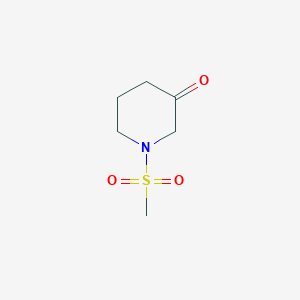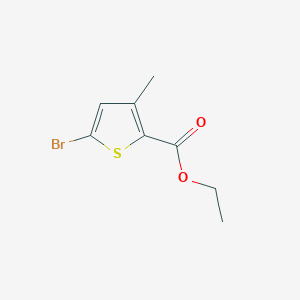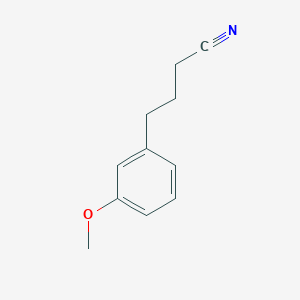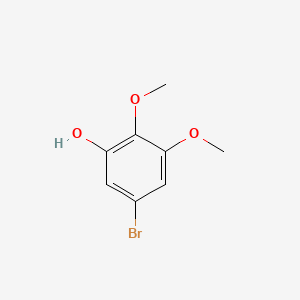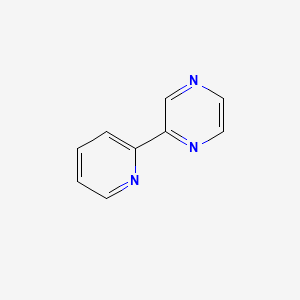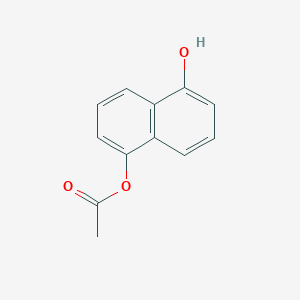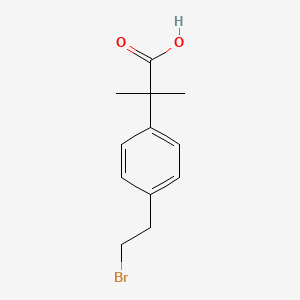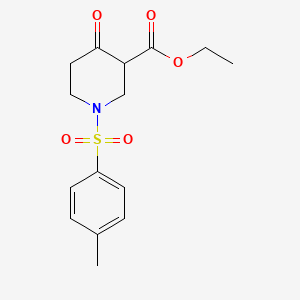
7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one
Vue d'ensemble
Description
7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one, also known as JNJ-42165279, is a novel compound that has gained significant attention in scientific research. It belongs to the class of naphthalene derivatives and has shown potential in various therapeutic applications.
Mécanisme D'action
7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one acts as a selective antagonist of the alpha-7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the central nervous system. The compound binds to the receptor and prevents the binding of the endogenous ligand, acetylcholine, which leads to the inhibition of ion channel opening. This results in a decrease in the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in mood regulation.
Biochemical and Physiological Effects:
7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one has been shown to have various biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, suggesting its potential as an anxiolytic agent. The compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one has been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one is its selectivity for the alpha-7 nicotinic acetylcholine receptor, which makes it a useful tool for studying the physiological and pathological roles of this receptor. However, one of the limitations of this compound is its relatively low potency, which may require higher concentrations for effective inhibition of the receptor. Additionally, the compound has limited solubility in water, which may pose challenges for in vivo experiments.
Orientations Futures
7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one has shown significant potential in various therapeutic applications, and future research is needed to further explore its mechanisms of action and potential clinical applications. One future direction could be to investigate the compound's effects on other neurotransmitter systems, such as the glutamate and GABA systems, which are also involved in mood regulation and cognitive function. Additionally, further studies are needed to determine the optimal dosing and administration of 7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one for clinical use. Finally, future research could also investigate the potential of 7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one as a therapeutic agent for other neurological disorders, such as Parkinson's disease and multiple sclerosis.
In conclusion, 7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one is a novel compound that has shown significant potential in various therapeutic applications. Its selectivity for the alpha-7 nicotinic acetylcholine receptor and its anti-inflammatory and neuroprotective effects make it a promising candidate for the treatment of anxiety, depression, cognitive disorders, and neurodegenerative diseases. Further research is needed to explore its mechanisms of action and potential clinical applications.
Applications De Recherche Scientifique
7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one has shown potential in various therapeutic applications, including the treatment of anxiety, depression, and cognitive disorders. It acts as a selective antagonist of the alpha-7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning, memory, and attention. The compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
7-chloro-5-fluoro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTASVQLMUBSTRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2F)Cl)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



